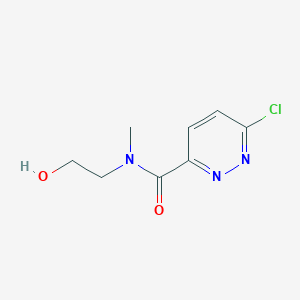

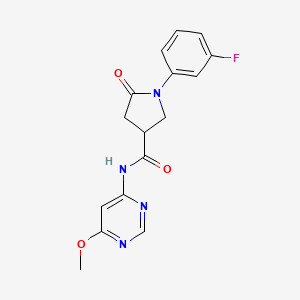

![molecular formula C13H18N2 B2649043 exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine CAS No. 2068138-12-3](/img/structure/B2649043.png)

exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” is a chemical compound . It is a type of 3-azabicyclo[3.1.1]heptane .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes, including “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine”, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Chemical Reactions Analysis

The core of “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” are not explicitly mentioned in the available sources .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has demonstrated methods for synthesizing and characterizing derivatives of azabicyclo compounds, highlighting their structural and stereochemical diversity. For instance, Kasyan et al. (2007) detailed the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, showcasing the transformation of exo-sulfonamides into epoxy derivatives and the role of stereoisomerism in determining the products obtained from reactions with peroxy acids (Kasyan et al., 2007).

Chemical Reactions and Mechanisms

The work by Coldham et al. (1999) on the synthesis of 7-azabicyclo[2.2.1]heptanes through anionic cyclization emphasizes the stereoselective and regiospecific nature of these reactions, contributing to the understanding of how specific structural features of azabicyclo compounds can be selectively synthesized (Coldham et al., 1999).

Applications in Medicinal Chemistry

Allemann and Vogel (1991) explored the aminohydroxylations of exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, leading to protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo[2.2.1]heptan-2-one. This work contributes to the development of novel compounds with potential application in medicinal chemistry by providing a method to obtain highly stereoselective products (Allemann & Vogel, 1991).

Advanced Organic Synthesis Techniques

Further research by Gensini et al. (2002) into the intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles highlights the synthesis of compounds with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton, illustrating advanced organic synthesis techniques that expand the toolbox for creating complex bicyclic structures (Gensini et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12+,13? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBJODSAGVQRDZ-FUNVUKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@H]1C2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2648960.png)

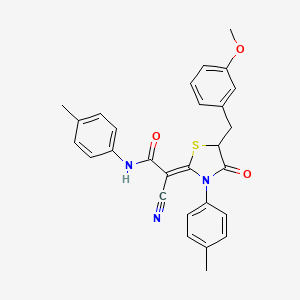

![4-[benzyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2648963.png)

![1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2648967.png)

![Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate](/img/structure/B2648969.png)

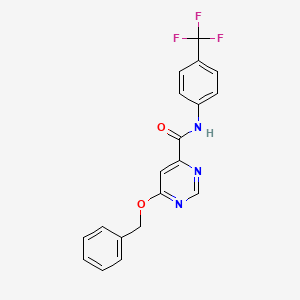

![(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2648974.png)

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2648982.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2648984.png)